N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-(methylsulfamoyl)furan-3-carboxamide
Description
N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-(methylsulfamoyl)furan-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethylphenyl group, and a furan ring substituted with a methylsulfamoyl and carboxamide group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Properties
IUPAC Name |
N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-(methylsulfamoyl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-3-13-4-6-14(7-5-13)11-20(16-8-9-16)18(21)15-10-17(24-12-15)25(22,23)19-2/h4-7,10,12,16,19H,3,8-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQMQKOJDDRTBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN(C2CC2)C(=O)C3=COC(=C3)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-(methylsulfamoyl)furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methylsulfamoyl Group: This step involves the sulfonation of the furan ring using methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the sulfonated furan with an appropriate amine, such as cyclopropylamine, under mild conditions.
Addition of the Ethylphenyl Group: The final step involves the alkylation of the amine with 4-ethylbenzyl chloride in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-(methylsulfamoyl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides replace existing groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-(methylsulfamoyl)furan-3-carboxamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-(methylsulfamoyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-(methylsulfamoyl)furan-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
N-cyclopropyl-N-methyl-4-phenylfuran-3-carboxamide: Lacks the methylsulfamoyl group, resulting in different chemical and biological properties.
N-cyclopropyl-N-[(4-methylphenyl)methyl]-5-(methylsulfamoyl)furan-3-carboxamide: Contains a methyl group instead of an ethyl group on the phenyl ring, leading to variations in reactivity and activity.
N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-(sulfamoyl)furan-3-carboxamide: Lacks the methyl group on the sulfamoyl group, affecting its chemical behavior and interactions.
By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify the unique features that contribute to the distinct properties of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
